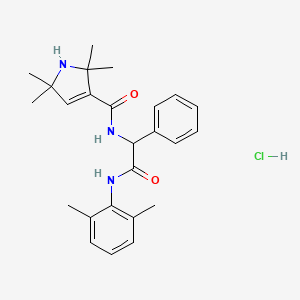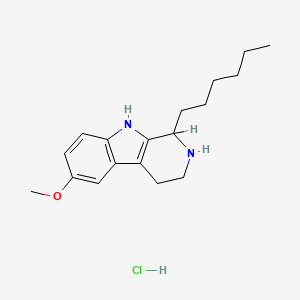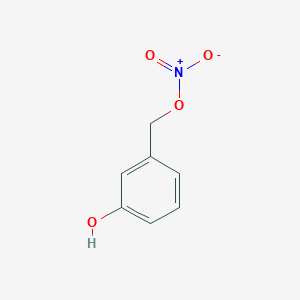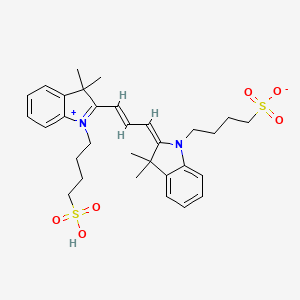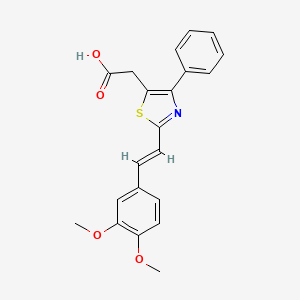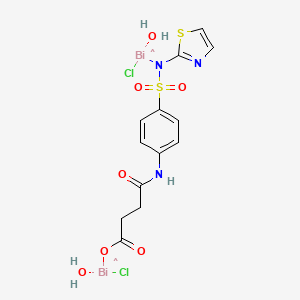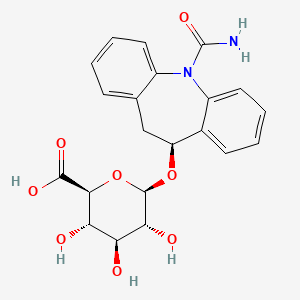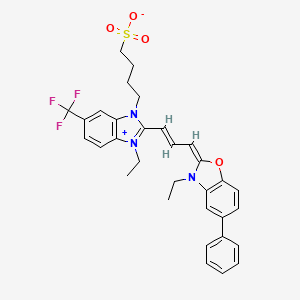
S(+)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“S(+)-N-(2-(3-Azabicyclo(320)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide” is a complex organic compound that belongs to the class of bicyclic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “S(+)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide” typically involves multiple steps, including the formation of the bicyclic amine core and subsequent functionalization. Common synthetic routes may include:
Formation of the bicyclic amine core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the pyridyl and propionamide groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bicyclic amine or pyridyl groups.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the propionamide to a corresponding amine.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the pyridyl ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Biologically, compounds with similar structures are often investigated for their potential as neurotransmitter analogs or inhibitors, which could have implications in the treatment of neurological disorders.
Medicine
In medicine, the compound could be studied for its potential therapeutic effects, such as its ability to interact with specific receptors or enzymes.
Industry
Industrially, the compound might be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which “S(+)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide” exerts its effects would likely involve interaction with specific molecular targets, such as receptors or enzymes. The pathways involved could include modulation of neurotransmitter release or inhibition of specific enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylacetamide
- N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylbutyramide
Uniqueness
The uniqueness of “S(+)-N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylpropionamide” lies in its specific stereochemistry and the presence of the propionamide group, which may confer distinct biological or chemical properties compared to its analogs.
Properties
CAS No. |
82178-84-5 |
|---|---|
Molecular Formula |
C17H25N3O |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[(2S)-1-(3-azabicyclo[3.2.0]heptan-3-yl)propan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C17H25N3O/c1-3-17(21)20(16-6-4-5-9-18-16)13(2)10-19-11-14-7-8-15(14)12-19/h4-6,9,13-15H,3,7-8,10-12H2,1-2H3/t13-,14?,15?/m0/s1 |
InChI Key |
FNICGOJATFUBFY-NFOMZHRRSA-N |
Isomeric SMILES |
CCC(=O)N(C1=CC=CC=N1)[C@@H](C)CN2CC3CCC3C2 |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CC3CCC3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


